molecular formula C16H8Cl2N6O3D8 B602763 N-Desmethyl Zopiclone-d8 Hydrochloride CAS No. 1189719-74-1

N-Desmethyl Zopiclone-d8 Hydrochloride

Cat. No. B602763
M. Wt: 419.29
InChI Key:
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Description

“N-Desmethyl Zopiclone-d8 Hydrochloride” is a compound with the molecular formula C16H16Cl2N6O3 . It is a metabolite of Zopiclone , which is a nonbenzodiazepine hypnotic used for the short-term management of insomnia .


Synthesis Analysis

“N-Desmethyl Zopiclone-d8 Hydrochloride” is an intermediate in the synthesis of N-Desmethyl Zopiclone Hydrochloride . A simple liquid chromatography–tandem mass spectrometry method was validated to allow determination of zopiclone (ZOP), N-desmethylzopiclone (NDZOP), zopiclone N-oxide (ZOPNO) and 2-amino-5-chloropyridine (ACP) in urine at concentrations up to 3,000 ng/mL within 3.5 min .


Molecular Structure Analysis

The compound has a molecular weight of 419.3 g/mol . The IUPAC name is [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate;hydrochloride .


Chemical Reactions Analysis

The compound is involved in the metabolic pathway of Zopiclone, a nonbenzodiazepine hypnotic . The formation of 2-amino-5-chloropyridine (ACP) occurs at elevated pH and/or temperature by degradation of ZOP, NDZOP, and ZOPNO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 419.3 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 3 . The exact mass is 418.1163077 g/mol .

Scientific Research Applications

Biomedical Analysis and Metabolite Identification

A significant application of N-Desmethyl Zopiclone-d8 Hydrochloride (N-Des-ZO) in scientific research lies in biomedical analysis. It has been used to study the biotransformation of zopiclone using fungi, such as Cunninghamella species. This research aimed to understand the enantioselective biotransformation of zopiclone to its active metabolite, N-Des-ZO, which has potential applications in treating anxiety and related disorders. An enantioselective method combining capillary electrophoresis (CE) and dispersive liquid-liquid microextraction (DLLME) was developed for this purpose (de Albuquerque, Gaitani, & de Oliveira, 2015).

Pharmacokinetic Studies

N-Des-ZO has been used in pharmacokinetic studies, particularly in understanding the metabolic pathways of zopiclone. A study focused on identifying the cytochrome P-450 isoforms involved in zopiclone metabolism highlighted the role of CYP3A4 and CYP2C8 in the formation of N-desmethyl-zopiclone. This research provided insights into how zopiclone is metabolized in the human body, which is crucial for understanding drug interactions and effects (Becquemont et al., 1999).

Analytical Method Development

N-Des-ZO has been instrumental in developing new analytical methods for determining zopiclone and its metabolites in biological fluids. A high-performance liquid chromatographic method was developed for the simultaneous determination of zopiclone, N-oxide, and N-desmethyl derivatives in human biological fluids, enhancing pharmacokinetic and drug monitoring studies (Le Liboux, Frydman, & Gaillot, 1987).

Metabolic Profile and Toxicology

Understanding the metabolic profile and potential toxicology of zopiclone and its metabolites, including N-Des-ZO, is another key area of research. A study involving ultra-high-pressure liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) investigated the metabolic profile of zopiclone and identified major urinary metabolites, including N-desmethyl and N-oxide zopiclone. This research is pivotal for toxicological investigations, especially in cases of drug-facilitated crimes (Strano Rossi et al., 2014).

properties

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H/i5D2,6D2,7D2,8D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVDCBVWUQHQPB-CADLHFACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Zopiclone-d8 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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